6-Azidotetrazolo[1,5-b]pyridazin-8-amine
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Overview
Description
6-Azidotetrazolo[1,5-b]pyridazin-8-amine is a heterocyclic compound first reported in 1963. It has been studied for various applications, including as an anticancer agent, a tool to investigate azide-tetrazole isomerization, and an intermediate in synthetic pathways . The compound is known for its high nitrogen content, which contributes to its energetic properties .
Preparation Methods
6-Azidotetrazolo[1,5-b]pyridazin-8-amine is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction between sodium azide and 3,6-dichloropyridazine . The reaction is followed by azide-tetrazole isomerization to yield the desired compound . The synthesis involves careful handling due to the compound’s potential explosive behavior
Chemical Reactions Analysis
6-Azidotetrazolo[1,5-b]pyridazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can convert the azide group to an amine group, forming 6-aminotetrazolo[1,5-b]pyridazine.
Substitution: The azide group can be substituted with other functional groups, leading to various derivatives.
Common reagents used in these reactions include sodium azide, reducing agents like hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Azidotetrazolo[1,5-b]pyridazin-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Azidotetrazolo[1,5-b]pyridazin-8-amine involves its interaction with molecular targets through its azide and tetrazole groups. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as anticancer or antiviral activity . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazin-8-amine can be compared with other nitrogen-rich heterocyclic compounds, such as:
6-Azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine: This compound is also a promising green energetic material with similar applications in explosives.
6-Aminotetrazolo[1,5-b]pyridazine: A derivative formed by reducing the azide group, used in medicinal chemistry.
The uniqueness of this compound lies in its high nitrogen content and stability, making it suitable for various energetic and research applications .
Properties
CAS No. |
1593-25-5 |
---|---|
Molecular Formula |
C4H3N9 |
Molecular Weight |
177.13 g/mol |
IUPAC Name |
6-azidotetrazolo[1,5-b]pyridazin-8-amine |
InChI |
InChI=1S/C4H3N9/c5-2-1-3(7-10-6)9-13-4(2)8-11-12-13/h1H,5H2 |
InChI Key |
RKNDVHSKFURTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=NN2N=C1N=[N+]=[N-])N |
Origin of Product |
United States |
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